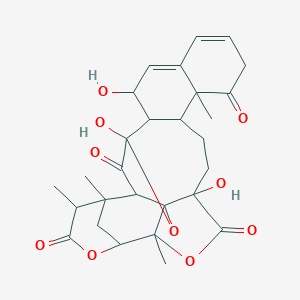![molecular formula C13H16F3NO2S B240062 4-Methyl-1-{[3-(trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B240062.png)
4-Methyl-1-{[3-(trifluoromethyl)phenyl]sulfonyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-{[3-(trifluoromethyl)phenyl]sulfonyl}piperidine is a chemical compound that has gained significant attention in scientific research due to its unique properties. Also known as MTSP, this compound is widely used in the field of organic chemistry and medicinal chemistry.
Applications De Recherche Scientifique
MTSP has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. In addition, MTSP has been investigated as a potential treatment for depression, anxiety, and other neurological disorders.
Mécanisme D'action
MTSP acts as a sodium channel blocker, which inhibits the flow of sodium ions into cells. This mechanism of action has been shown to be effective in reducing pain and inflammation, as well as preventing seizures and other neurological disorders.
Biochemical and Physiological Effects:
MTSP has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of inflammatory cytokines, such as TNF-alpha and IL-1 beta. In addition, MTSP has been shown to increase the levels of GABA, a neurotransmitter that is involved in the regulation of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
MTSP has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high level of purity. In addition, MTSP has a well-defined mechanism of action, which makes it a useful tool for studying sodium channels and their role in various physiological processes. However, one limitation of MTSP is that it can be toxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
The potential therapeutic applications of MTSP are vast, and there are several future directions for research in this area. One area of future research is the development of more potent and selective sodium channel blockers that can be used to treat a wider range of neurological disorders. Another area of research is the investigation of the long-term effects of MTSP on the brain and other organs, as well as its potential for drug interactions with other medications. Finally, the development of new synthesis methods for MTSP may lead to improved yields and purity, which could further enhance its usefulness in scientific research.
In conclusion, 4-Methyl-1-{[3-(trifluoromethyl)phenyl]sulfonyl}piperidine is a chemical compound that has significant potential for use in scientific research. Its unique properties make it a useful tool for studying sodium channels and their role in various physiological processes. As research in this area continues to progress, it is likely that MTSP will become an increasingly important tool for understanding and treating neurological disorders.
Méthodes De Synthèse
MTSP can be synthesized through a multi-step process involving the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with piperidine in the presence of a base. The resulting product is then treated with methyl iodide to yield 4-methyl-1-{[3-(trifluoromethyl)phenyl]sulfonyl}piperidine. This synthesis method has been optimized to improve the yield and purity of the final product.
Propriétés
Nom du produit |
4-Methyl-1-{[3-(trifluoromethyl)phenyl]sulfonyl}piperidine |
|---|---|
Formule moléculaire |
C13H16F3NO2S |
Poids moléculaire |
307.33 g/mol |
Nom IUPAC |
4-methyl-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine |
InChI |
InChI=1S/C13H16F3NO2S/c1-10-5-7-17(8-6-10)20(18,19)12-4-2-3-11(9-12)13(14,15)16/h2-4,9-10H,5-8H2,1H3 |
Clé InChI |
DVFNQADHZDGHBW-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
SMILES canonique |
CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-Benzyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B240002.png)

![2,2'-Diamino[6,6'-bibenzothiazole]](/img/structure/B240005.png)




